1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
The compound "1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a quinoline core structure with a carboxylic acid functional group at the third position and a ketone at the fourth position. The methyl group at the first position indicates a substitution that could potentially affect the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include aminolysis, esterification, and heterocyclization. For example, the synthesis of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives involves aminolysis of phthalic anhydride with alkylaminoacetic acid derivatives, followed by esterification with diazomethane and Dieckmann condensation . Similarly, substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids can be synthesized and have shown potent antibacterial activity against various bacteria . These methods highlight the versatility of quinoline derivatives in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyridine ring. The substitution patterns on the quinoline core, such as the methyl group at the 1-position or the carboxylic acid at the 3-position, can significantly influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets. X-ray structural analysis has been used to determine the precise molecular structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including those induced by thionyl chloride. For instance, 1-ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acids can be converted to thieno[3,4-b]quinoline derivatives in a reaction with thionyl chloride, which involves chlorination, sulfur incorporation, and the formation of a new five-membered ring . These reactions demonstrate the reactivity of the quinoline nucleus and its potential for generating diverse heterocyclic compounds with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carboxylic acid and ketone can affect the compound's acidity, ability to form hydrogen bonds, and reactivity in chemical transformations. The antibacterial activity of certain quinoline derivatives suggests that these compounds can interact with biological systems, which is likely related to their chemical properties . Additionally, the potential diuretic activity of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides indicates that the structural features of these molecules can be fine-tuned to target specific physiological pathways .
Scientific Research Applications
Antibacterial Applications
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have been extensively studied for their antibacterial properties. For instance, certain derivatives have demonstrated potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including challenging strains like Pseudomonas aeruginosa (Miyamoto et al., 1990). Another study found that similar compounds, specifically 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6- fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, exhibit highly potent antibacterial activity against both types of bacteria (Miyamoto et al., 1990).
Anticancer Activity
Research has also been conducted on the anticancer properties of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. A study synthesized new derivatives and evaluated their anticancer effects against the breast cancer MCF-7 cell line, with several compounds showing significant activity (Gaber et al., 2021).
Radiosynthesis for SPECT Studies
The compound has also been utilized in the synthesis of radiolabeled derivatives for Single Photon Emission Computed Tomography (SPECT) studies, particularly for N-methyl-D-aspartate receptor studies in the human brain (Dumont & Slegers, 1996).
Chemical Synthesis and Analysis
Several studies have focused on the chemical synthesis and structural analysis of various derivatives of 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. For example, research into the hydrolysis of the nitrile moiety in a related compound led to insights into the chemical shifts and bonding interactions of these compounds (Basafa et al., 2021).
Potential Diuretic Properties
Some derivatives of this compound have been synthesized and studied for their potential diuretic properties. Investigations into the urinary function of the kidney suggested a possible relationship between the structure of these compounds and diuretic activity (Ukrainets et al., 2008).
properties
IUPAC Name |
1-methyl-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-6-8(11(14)15)10(13)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHKMAPRABNYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352143 | |
Record name | 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
18471-99-3 | |
Record name | 1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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